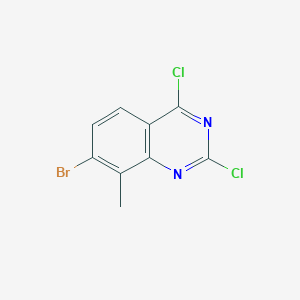

7-Bromo-2,4-dichloro-8-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,4-dichloro-8-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2/c1-4-6(10)3-2-5-7(4)13-9(12)14-8(5)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLBCBZOFJLIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(N=C2Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation of 7 Bromo 2,4 Dichloro 8 Methylquinazoline

Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of 7-Bromo-2,4-dichloro-8-methylquinazoline, one would anticipate signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the two aromatic protons on the benzene (B151609) ring would be influenced by the presence of the bromo and methyl substituents, as well as the fused pyrimidine (B1678525) ring. The methyl group would likely appear as a singlet in the upfield region of the spectrum. The coupling patterns between adjacent aromatic protons would provide definitive information about their relative positions.

¹³C NMR: The ¹³C NMR spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons would be highly dependent on their local electronic environment. The carbons bonded to the electronegative chlorine and nitrogen atoms (C2 and C4) would resonate at a lower field (higher ppm). Similarly, the carbon attached to the bromine (C7) would also be shifted downfield. The methyl carbon would appear at a high field (lower ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal the coupling between the aromatic protons, confirming their adjacency. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular puzzle.

While specific spectral data for the title compound is not available, the analysis of related quinazoline (B50416) derivatives consistently relies on these NMR techniques for structural verification.

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS, ESI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would initially be used to confirm the molecular weight of the compound. For 8-Bromo-2,4-dichloroquinazoline, a related compound, LC-MS analysis showed a molecular ion peak at m/z = 277 [M+H]⁺, confirming its molecular weight. A similar analysis for this compound would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 292.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. This would confirm the molecular formula C₉H₅BrCl₂N₂.

ESI-MS (Electrospray Ionization Mass Spectrometry): As a soft ionization technique, ESI-MS is well-suited for analyzing quinazoline derivatives, typically producing a protonated molecular ion [M+H]⁺ with minimal fragmentation. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would be a key diagnostic feature in the mass spectrum. The two chlorine atoms would produce a distinctive M, M+2, and M+4 pattern, while the bromine atom would contribute an M and M+2 pattern, leading to a complex and highly informative isotopic cluster.

Crystallographic Analysis for Precise Atomic Arrangement Determination

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise spatial arrangement of atoms in a crystal lattice. While no specific crystallographic data for this compound has been found in the reviewed literature, the general feasibility of this technique for this class of compounds is established. For instance, the crystal structure of 2,4-Dichloro-7-fluoroquinazoline has been determined, revealing a planar molecule with specific bond lengths and angles. A patent mentioning this compound also refers to "crystal" and "crystallisation" in a general chemical context, suggesting its potential to form crystals suitable for X-ray diffraction analysis. google.com Such an analysis would provide unequivocal proof of its constitution and conformation.

Chromatographic and Purity Assessment Methodologies (e.g., HPLC, UPLC)

Chromatographic techniques are essential for the separation and purification of the target compound and for assessing its purity.

HPLC (High-Performance Liquid Chromatography) and UPLC (Ultra-Performance Liquid Chromatography): These are the primary methods for determining the purity of pharmaceutical intermediates and active compounds. For the related compound, 8-Bromo-2,4-dichloroquinazoline, HPLC analysis indicated a purity of greater than 97.0%. A suitable reversed-phase HPLC or UPLC method would be developed for this compound, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with a buffer. The retention time and peak purity would be established to serve as a quality control standard. Commercial suppliers of this compound typically report a purity of around 95%. google.com

Chiroptical Studies for Enantiomeric Purity (if Chiral Analogues are Investigated)

Chiroptical studies, such as circular dichroism (CD) spectroscopy, are relevant for molecules that are chiral (exist as non-superimposable mirror images or enantiomers). This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit enantiomers, and chiroptical studies are not applicable for the investigation of its stereochemical purity. Should chiral analogues of this compound be synthesized in the future, techniques like chiral HPLC or CD spectroscopy would be necessary to separate and characterize the enantiomers.

Theoretical and Computational Investigations of 7 Bromo 2,4 Dichloro 8 Methylquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and various reactivity parameters, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for 7-Bromo-2,4-dichloro-8-methylquinazoline would focus on determining its optimized molecular geometry in the ground state. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. From this optimized geometry, various ground state properties can be calculated. For instance, studies on similar quinazoline (B50416) derivatives have utilized DFT at the B3LYP/6-31+G(d,p) level of theory to determine thermodynamic stability. nih.govachemblock.com

Illustrative Table of Potential DFT-Calculated Ground State Properties:

| Property | Description | Potential Significance for this compound |

| Total Energy | The sum of the kinetic and potential energies of all electrons and nuclei in the molecule at 0 Kelvin. | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Helps to identify electrophilic and nucleophilic sites within the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Visually represents the regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and the energy gap between them are crucial indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests high reactivity. nih.gov

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Illustrative Table of FMO-Derived Reactivity Descriptors:

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance of the molecule to changes in its electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (δ) for atoms such as 1H and 13C in this compound can be estimated. These theoretical values can then be compared with experimental NMR spectra to confirm the molecular structure. Data-driven and ab initio methods are the two primary approaches for these predictions. researchgate.net

Illustrative Table of Predicted vs. Experimental NMR Chemical Shifts:

| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| C2 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C4a | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C7 | Data not available | Data not available |

| C8 | Data not available | Data not available |

| C8a | Data not available | Data not available |

| C-CH3 | Data not available | Data not available |

Molecular Dynamics and Docking Simulations for Mechanistic Insights into Molecular Recognition

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular dynamics and docking simulations are employed to study the behavior of a molecule in a more complex environment and its interactions with other molecules, such as biological macromolecules.

Conformational Analysis and Preferred Geometries

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, while the quinazoline ring system is largely planar, rotation of the methyl group at the 8-position could lead to different rotational isomers (rotamers). Molecular mechanics or quantum chemical methods can be used to perform a systematic scan of the potential energy surface to identify the lowest energy conformers. The preferred geometry is crucial for understanding how the molecule will fit into a binding site.

Simulation of Ligand-Target Interactions with Model Systems (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov For this compound, docking simulations would be used to predict its binding mode within the active site of a target enzyme or a receptor binding pocket. This involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their steric and energetic complementarity.

Following docking, Molecular Dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-receptor complex over time. nih.gov An MD simulation would model the movements of all atoms in the system (the ligand, the receptor, and surrounding solvent molecules) by solving Newton's equations of motion. This provides a dynamic view of the binding process and can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Illustrative Table of Potential Ligand-Target Interactions:

| Interaction Type | Potential Interacting Residues in a Model Receptor | Significance |

| Hydrogen Bonding | e.g., Asp, Gln, Ser | Directional interactions that are crucial for binding specificity and affinity. |

| Halogen Bonding | e.g., Carbonyl oxygen of a peptide backbone | The bromine and chlorine atoms of the ligand could act as halogen bond donors. |

| π-π Stacking | e.g., Phe, Tyr, Trp | Non-covalent interactions between the aromatic quinazoline ring and aromatic residues in the binding site. |

| Hydrophobic Interactions | e.g., Ala, Val, Leu, Ile | Non-polar interactions between the methyl group and hydrophobic residues. |

Predictive Modeling of Chemical Transformations and Reaction Pathways

Computational chemistry provides a powerful lens for predicting the reactivity and transformation pathways of complex organic molecules. For this compound, theoretical modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating its chemical behavior. Predictive models focus on identifying the most probable sites for chemical reactions, the energy barriers associated with these transformations, and the structure of transition states.

The reactivity of the this compound core is primarily dictated by the two chlorine atoms attached to the pyrimidine (B1678525) ring at positions 2 and 4. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr), a common pathway for the functionalization of this class of compounds. Furthermore, the bromine atom at position 7 offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Theoretical studies on the parent 2,4-dichloroquinazoline (B46505) scaffold have established a clear regioselectivity for nucleophilic attack. Current time information in Pasuruan, ID.mdpi.comresearchgate.net DFT calculations reveal that the carbon atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. Current time information in Pasuruan, ID.mdpi.com This preference is attributed to a combination of electronic factors, including a lower activation energy and a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position. Current time information in Pasuruan, ID.mdpi.com

This inherent reactivity profile is expected to be preserved in this compound. The primary transformation pathway is predicted to be the selective displacement of the chloride at the C4 position by a wide range of nucleophiles, including amines, alcohols, and thiols. The subsequent substitution at the C2 position is also possible but would necessitate more forcing reaction conditions, such as higher temperatures. Current time information in Pasuruan, ID.

The substituents on the benzene (B151609) ring—the electron-withdrawing bromine atom at C7 and the electron-donating methyl group at C8—are predicted to modulate the reactivity of the C4 and C2 positions. The bromine atom is expected to further increase the electrophilicity of the quinazoline system, potentially lowering the activation energy for the initial nucleophilic attack. Conversely, the methyl group may slightly decrease this effect through its electron-donating nature. However, the overarching regioselectivity favoring the C4 position is anticipated to remain dominant.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Attack at C4 Position | Lower Energy Barrier | Major Product |

| Attack at C2 Position | Higher Energy Barrier | Minor Product (under more forcing conditions) |

This table is based on data for the unsubstituted 2,4-dichloroquinazoline, which serves as a model for predicting the behavior of this compound. Current time information in Pasuruan, ID.mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the C7 position introduces the possibility of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Theoretical calculations on related 6-bromo-2,4-dichloroquinazoline (B10380) systems have indicated that the bond dissociation energy of the C-Br bond is lower than that of the C-Cl bonds, suggesting that selective activation of the C-Br bond is feasible. mdpi.com

Therefore, predictive models suggest that under appropriate catalytic conditions (e.g., using a palladium catalyst with a suitable ligand), this compound can selectively undergo reactions like the Suzuki-Miyaura coupling (with boronic acids) or the Buchwald-Hartwig amination (with amines) at the C7 position. This would allow for the introduction of a wide variety of aryl, heteroaryl, or amino substituents at this position, leaving the chloro substituents at C2 and C4 available for subsequent nucleophilic substitution reactions.

| Reaction Type | Reactive Position | Predicted Transformation Pathway | Potential Reagents |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Initial and preferential substitution of the chlorine atom. | Amines, Alcohols, Thiols |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Substitution of the chlorine atom, typically after C4 substitution and under harsher conditions. | Amines, Alcohols, Thiols |

| Suzuki-Miyaura Coupling | C7 | Selective cross-coupling at the C-Br bond. | Aryl/heteroaryl boronic acids, Pd catalyst |

| Buchwald-Hartwig Amination | C7 | Selective amination at the C-Br bond. | Primary/secondary amines, Pd catalyst |

Chemical Reactivity and Derivatization Strategies of 7 Bromo 2,4 Dichloro 8 Methylquinazoline

Nucleophilic Substitution Reactions at the Quinazoline (B50416) Core

The electron-deficient nature of the quinazoline ring, amplified by the presence of two chlorine atoms, makes the 2- and 4-positions highly susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atoms at the C2 and C4 positions of the quinazoline core exhibit differential reactivity, which can be exploited to achieve selective substitution. Numerous studies on 2,4-dichloroquinazoline (B46505) precursors consistently demonstrate that nucleophilic attack occurs preferentially at the C4 position under mild conditions. nih.govstackexchange.com This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon atom at the 4-position is calculated to have a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Reactions with various nucleophiles, such as primary or secondary amines, typically yield 2-chloro-4-aminoquinazoline derivatives with high selectivity. nih.gov For instance, treating 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at low temperatures (0-5 °C) results in the selective replacement of the C4-chlorine atom, leaving the C2-chlorine intact. stackexchange.com The substitution at the C2 position generally requires harsher reaction conditions, such as higher temperatures or prolonged reaction times. stackexchange.com This stepwise reactivity allows for the sequential introduction of different nucleophiles at the C4 and C2 positions, providing a pathway to diverse 2,4-disubstituted quinazoline derivatives.

The 7-Bromo-2,4-dichloro-8-methylquinazoline molecule possesses three halogen atoms, each with distinct reactivity profiles that can be selectively targeted under different reaction conditions. The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic substitution, as discussed previously, with the C4-chloro being the more labile group. nih.govstackexchange.com

In contrast, the bromine atom at the C7 position on the benzene (B151609) portion of the quinazoline ring is generally unreactive towards nucleophilic substitution under the conditions used for displacing the C2 and C4 chlorines. However, this C7-bromo substituent is an ideal handle for metal-catalyzed cross-coupling reactions, which operate under different mechanistic pathways. This differential reactivity is crucial for synthetic strategies, as it allows for a modular approach to functionalization. One can first perform nucleophilic substitutions at the C4 and C2 positions and then utilize the C7-bromo position for further derivatization through cross-coupling, or vice versa.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. libretexts.orgtcichemicals.com In the case of this compound, the bromine atom at the C7 position is the preferred site for oxidative addition to the palladium(0) catalyst, making it the primary site for Suzuki-Miyaura coupling. This allows for the selective introduction of various aryl and heteroaryl groups at this position.

The reaction is typically carried out using a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate, in a suitable solvent system. nih.gov This methodology has been successfully applied to various heterocyclic substrates, including quinolines and quinazolines, to install diverse aromatic moieties. nih.govresearchgate.net By carefully selecting the reaction conditions, the C7 position can be functionalized while preserving the chlorine atoms at C2 and C4 for subsequent nucleophilic substitution reactions. This sequential approach enables the synthesis of complex, polysubstituted quinazoline derivatives. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| ortho-Bromoaniline | Benzylboronic ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ortho-Benzylaniline derivative |

| 3-Bromoquinoline | Isoxazole boronic acid ester | Palladacycle-ligand system | DBU | THF/H₂O | 3-(Isoxazolyl)quinoline |

| 2,4-Dichloroquinoline | Phenylboronic acid | Pd/C | Et₃N | Water | 4-Aryl-2-chloroquinoline |

The Sonogashira coupling provides a reliable method for the introduction of alkynyl groups through the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgsoton.ac.uk This reaction is highly effective for the alkynylation of halogenated heterocycles. For this compound, the C7-bromo position is the most reactive site for Sonogashira coupling, allowing for the regioselective installation of an alkyne moiety.

The reaction typically employs a palladium catalyst like Pd(PPh₃)₄, a copper(I) cocatalyst such as CuI, and an amine base (e.g., triethylamine) which also serves as the solvent. soton.ac.ukresearchgate.net Studies on related 2,4-dichloroquinolines have demonstrated that regioselective alkynylation can be achieved, followed by subsequent reactions at the chloro-substituted positions. beilstein-journals.org This strategy enables the synthesis of 7-alkynyl-quinazoline derivatives, which can serve as versatile intermediates for further transformations or as final target compounds with potential applications in materials science and medicinal chemistry.

Table 2: Typical Sonogashira Coupling Reaction Parameters

| Aryl Halide Substrate | Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base/Solvent | Product |

| 6-Bromo-3-fluoropicolinonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | THF/Et₃N | 6-Alkynyl-3-fluoropicolinonitrile |

| 2,4-Dichloroquinoline | Phenylacetylene | Pd/C | CuI | Et₃N | 2-Alkynyl-4-chloroquinoline |

| Bromochromone | Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | Alkynylated chromone |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.gov For this compound, the C7-bromo position is the most likely site for Buchwald-Hartwig amination, enabling the introduction of primary and secondary amines.

The catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂) and a sterically hindered phosphine (B1218219) ligand (e.g., XPhos), along with a strong base such as potassium tert-butoxide (KOt-Bu). beilstein-journals.orgresearchgate.net This reaction provides a powerful alternative to nucleophilic aromatic substitution for installing amino groups, particularly at the less reactive C7 position. The ability to selectively perform Buchwald-Hartwig amination at the C7-bromo position, while the C2 and C4 chloro positions remain available for nucleophilic displacement, offers a high degree of synthetic flexibility for creating complex, polyfunctionalized quinazoline derivatives.

Functional Group Interconversions and Selective Modifications of the Methyl Group

The methyl group at the C8 position, while often considered chemically inert, is activated by the adjacent quinazoline ring system. The nitrogen atom at position 1 can act as an intramolecular directing group, facilitating regioselective C(sp³)–H bond functionalization through transition metal catalysis. nih.gov This enables a range of valuable functional group interconversions that would otherwise require multi-step synthetic sequences involving pre-functionalized starting materials. rltsc.edu.in

Prominent among these transformations is the palladium-catalyzed acetoxylation. Research on related 8-methylquinazolinones has demonstrated that the C8-methyl group can be selectively oxidized to an acetoxymethyl group (-CH₂OAc). rltsc.edu.in This reaction is typically performed using a palladium catalyst, such as Palladium(II) acetate (B1210297), in the presence of an oxidant like PhI(OAc)₂. rltsc.edu.in The resulting acetoxy derivative serves as a versatile intermediate, which can be readily hydrolyzed to the corresponding 8-hydroxymethylquinazoline, introducing a key hydrogen-bond-donating functional group. rltsc.edu.in This two-step conversion from a methyl to a hydroxymethyl group is a powerful tool for modifying the steric and electronic properties of the molecule.

Another advanced modification involves the palladium-catalyzed sequential arylation and oxidation of the 8-methyl group. Studies on 8-methylquinolines have shown that this benzylic C–H bond can be directly arylated with aryl iodides, followed by oxidation to yield 8-benzoylquinolines. bohrium.com This transformation effectively converts the methyl group into a carbonyl, providing a ketone linkage to a new aromatic substituent. This method offers a direct route to complex biaryl ketone structures, significantly expanding the structural diversity accessible from the 8-methylquinazoline (B1603716) core. bohrium.com These selective C–H activation strategies underscore the utility of the 8-methyl group as a handle for introducing diverse functionalities.

Table 1: Selective Modifications of the 8-Methyl Group in Quinazoline Systems

| Transformation | Reagents & Conditions | Initial Functional Group | Final Functional Group | Key Intermediate | Reference |

|---|---|---|---|---|---|

| C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Methyl (-CH₃) | Acetoxymethyl (-CH₂OAc) | Cyclopalladated Complex | rltsc.edu.in |

| Hydrolysis | Base or Acid | Acetoxymethyl (-CH₂OAc) | Hydroxymethyl (-CH₂OH) | - | rltsc.edu.in |

| C-H Arylation/Oxidation | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃, KOAc | Methyl (-CH₃) | Benzoyl (-C(=O)Ar) | Arylated Methyl Intermediate | bohrium.com |

Design and Synthesis of Diverse Structural Analogues and Libraries

The design and synthesis of structural analogues from this compound are primarily driven by its three distinct reactive handles: the electrophilic C2 and C4 carbons and the C7-bromo position amenable to cross-coupling. This multi-functional nature allows for the systematic and combinatorial generation of compound libraries for structure-activity relationship (SAR) studies. researchgate.netnih.gov

The most common strategy for derivatization involves the sequential nucleophilic aromatic substitution (SNAr) of the two chloro atoms. The C4 position is significantly more reactive towards nucleophiles than the C2 position due to electronic factors. nih.gov This inherent regioselectivity allows for the selective introduction of a wide variety of nucleophiles—such as amines, alcohols, and thiols—at the C4 position under relatively mild conditions. Subsequently, a second, different nucleophile can be introduced at the C2 position, often requiring more forcing conditions like higher temperatures or microwave irradiation to overcome its lower reactivity. nih.gov This stepwise approach provides a powerful method for creating large libraries of 2,4-disubstituted quinazolines with diverse functional groups.

The bromine atom at the C7 position provides an orthogonal site for modification, typically via palladium-catalyzed cross-coupling reactions. nih.govnih.gov The Suzuki-Miyaura coupling reaction, which pairs the aryl bromide with a boronic acid or ester, is a robust method for forming new carbon-carbon bonds, allowing for the introduction of a vast array of aryl and heteroaryl substituents. nih.govmdpi.com Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the C7 position with primary or secondary amines. nih.govmdpi.com The ability to perform these reactions selectively in the presence of the other functional groups on the quinazoline core is a testament to the power of modern organometallic catalysis.

By combining these strategies—selective SNAr at C2 and C4, and cross-coupling at C7—a medicinal chemist can systematically explore the chemical space around the this compound scaffold. A typical library synthesis might involve first reacting the starting material with a set of amines at C4, followed by reacting these products with a different set of amines at C2, and finally subjecting this new matrix of compounds to Suzuki or Buchwald-Hartwig coupling with a panel of boronic acids or amines. This modular approach facilitates the rapid generation of thousands of unique analogues for biological screening. researchgate.net

Table 2: Strategies for the Synthesis of Diverse Structural Analogues

| Position of Modification | Reaction Type | Typical Reagents | Functionality Introduced | Reference |

|---|---|---|---|---|

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | -NHR, -OR, -SR | nih.gov |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols (often at higher temp.) | -NHR, -OR, -SR | nih.govnih.gov |

| C7 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl | nih.govnih.gov |

| C7 | Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Ligand (e.g., XPhos), Base | -NR₂ | nih.govmdpi.com |

| C8-Methyl | C-H Functionalization | Pd(OAc)₂, Oxidants, Aryl Halides | -CH₂OAc, -C(=O)Ar | rltsc.edu.inbohrium.com |

Structure Activity Relationship Sar Studies and Mechanistic Insights for 7 Bromo 2,4 Dichloro 8 Methylquinazoline Analogues

Elucidation of Structural Determinants for Molecular Recognition

The specific placement of halogen and methyl substituents on the quinazoline (B50416) scaffold is a critical determinant of binding affinity and selectivity for various receptors, including the A2A adenosine (B11128) receptor (A₂AR). Structure-activity relationship (SAR) studies on analogous compounds reveal distinct roles for these chemical groups.

Halogen Substituents (Bromo and Chloro): Halogen atoms influence binding through a combination of steric, electronic, and hydrophobic effects, as well as their ability to form halogen bonds. researchgate.netresearchgate.net In a series of 2-aminoquinazoline (B112073) derivatives targeting the A₂AR, a bromine atom at the 6-position was found to be a key feature for high affinity. nih.gov However, further studies showed that moving a substituent to the 7-position can significantly alter activity. For instance, a 7-chloro substituted analogue demonstrated antagonist activity, highlighting the sensitivity of the receptor to the precise location of the halogen. nih.gov The substitution of hydrogen with halogen atoms in a phenyl ring can increase the interaction between quinazoline derivatives and proteins like human serum albumin, with the binding affinity enhancing as the atomic number of the halogen increases (I > Br > Cl > F). researchgate.net This is attributed to the steric and hydrophobic effects of the halogen atoms playing a key role. researchgate.net

Methyl Substituents: Small, hydrophobic groups like a methyl group can significantly enhance binding affinity by engaging in favorable van der Waals interactions within hydrophobic pockets of a receptor. In studies of A₂AR antagonists, a methyl group at the C7-position of the quinazoline core led to a highly potent ligand. Docking studies revealed that this methyl group makes close van der Waals contact with a hydrophobic pocket formed by amino acid residues Ala63, Ile66, and Ile274, thereby improving the binding affinity compared to brominated analogues. nih.gov In other receptor systems, the presence of a methyl group has also been deemed essential for antimicrobial activity. eco-vector.com

The binding of quinazoline analogues to their targets is stabilized by a network of non-covalent interactions, with hydrogen bonding, halogen bonding, and hydrophobic interactions being paramount.

Hydrogen Bonding: The nitrogen atoms within the quinazoline ring are common hydrogen bond acceptors. In A₂AR antagonists, key hydrogen bonds form between the 2-aminoquinazoline ring and residues like Asn253 and Glu169. nih.gov For other targets, such as enzymes, the N3 atom of the quinazoline ring has been predicted to form hydrogen bonds, while in some cases, a carbonyl group on the quinazoline scaffold can form hydrogen bonds with amino acids in the hinge region of kinases. mdpi.comresearchgate.net

Halogen Bonding: This is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) interacting with a Lewis base (e.g., a backbone carbonyl oxygen). nih.govresearchgate.netbohrium.com This interaction is increasingly recognized as a tool for rational drug design to enhance binding affinity. nih.govbohrium.com The strength of this interaction typically follows the order I > Br > Cl > F. bohrium.com In ligands targeting the 5-HT₂B receptor, bromine and chlorine substitutions were shown to increase binding affinity, an effect potentially attributable to halogen bonding. nih.gov The specific geometry of the halogen bond—a distance shorter than the sum of the van der Waals radii and a near-linear angle—is crucial for its stabilizing effect. nih.govfigshare.com

Hydrophobic Interactions: The aromatic quinazoline core and its nonpolar substituents, like methyl groups, readily engage in hydrophobic interactions. These interactions are crucial for anchoring the ligand in the binding pocket. For A₂AR, the phenyl ring of some ligands engages in hydrophobic interactions with residues such as His264, Leu267, and Met270. nih.gov Similarly, docking studies of other quinazoline derivatives have shown that chloro and methyl substituents are stabilized by van der Waals interactions with non-polar amino acids in the active site. researchgate.net These interactions are often the main driving force for the spontaneous binding of these ligands to proteins. researchgate.net

| Interaction Type | Key Structural Features of Ligand | Example Receptor Residues Involved | Reference |

| Hydrogen Bonding | Quinazoline ring nitrogens, amino groups | Asn253, Glu169 (A₂AR) | nih.gov |

| Halogen Bonding | Bromo, Chloro substituents | Backbone carbonyl oxygens (e.g., Glycine) | researchgate.net |

| Hydrophobic Interactions | Aromatic core, Methyl group | Ala63, Ile66, Ile274 (A₂AR) | nih.gov |

Mechanistic Probing of Enzyme Inhibition and Cellular Pathway Modulation

The quinazoline scaffold is a cornerstone for a major class of enzyme inhibitors, particularly targeting protein kinases involved in cancer signaling pathways. ekb.egmdpi.com

Kinase Inhibition (EGFR/HER2): Many quinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). ekb.egmdpi.com They bind reversibly to the ATP-binding site within the kinase domain, interfering with the enzyme's biological activity. mdpi.com Certain 4-anilino-quinazoline derivatives have been developed as dual EGFR/HER2 inhibitors. nih.govresearchgate.net Modifications at the C-6 and C-7 positions of the quinazoline ring are common strategies for optimizing potency and selectivity. researchgate.net For example, the introduction of a vorinostat-like segment at the C-6 position can lead to a higher affinity for EGFR over HER2. nih.gov The dichloro substitution pattern, as seen in the subject compound, is often associated with irreversible inhibition, where one of the chlorine atoms facilitates a covalent bond formation with a key cysteine residue in the active site of the kinase, leading to sustained inactivation.

HDAC Inhibition: The quinazoline framework also serves as a versatile "cap group" in the design of histone deacetylase (HDAC) inhibitors. mdpi.comscilit.com In the typical pharmacophore for an HDAC inhibitor, the quinazoline moiety interacts with the surface of the enzyme's active site. mdpi.com The inhibitory mechanism primarily involves a separate part of the molecule, a zinc-binding group (often a hydroxamic acid), which chelates the essential zinc ion in the catalytic site of the HDAC enzyme. researchgate.net Quinazoline-based compounds have been designed as potent and selective inhibitors of specific HDAC isoforms, such as HDAC6. mdpi.com Dual inhibitors that target both HDACs and other enzymes like kinases (e.g., PI3K) have also been developed from this scaffold. nih.govnih.gov

The antimicrobial properties of quinazoline analogues are attributed to their ability to disrupt fundamental cellular processes in pathogens.

Interaction with DNA Structures: One primary antimicrobial mechanism is the inhibition of bacterial DNA gyrase, an essential type II topoisomerase that controls DNA topology. eco-vector.comtandfonline.com Quinoline-based structures, the foundation of quinazolinones, are known to promote the cleavage of bacterial DNA by inhibiting this enzyme, leading to cell death. eco-vector.com Molecular docking studies have confirmed that quinazoline derivatives can interact with DNA gyrase subunit B (GyrB). tandfonline.comresearchgate.net Additionally, some quinazolinone compounds can intercalate into bacterial DNA, forming a complex that disrupts DNA replication and other functions. researchgate.net

Inhibition of Cell Wall Biosynthesis: Another mechanism involves the disruption of bacterial cell wall synthesis. nih.gov Certain quinazolinone derivatives can inhibit enzymes crucial for this process by forming hydrogen bonds with amino acids in the enzyme's allosteric site, which in turn blocks the active site and halts the biosynthesis of the cell wall. eco-vector.com This mode of action is particularly effective against Gram-positive bacteria. nih.gov

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Development

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational methods essential for rational drug design, allowing for the identification of key molecular features required for biological activity and the prediction of potency for novel compounds. tandfonline.com

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features a molecule must possess to interact with a specific biological target. For quinazoline derivatives, these models typically include features such as hydrogen bond donors/acceptors, hydrophobic aromatic rings, and positive/negative ionizable centers. worldscientific.comnih.govnih.gov For instance, a pharmacophore model developed for quinazoline-based acetylcholinesterase inhibitors consisted of three aromatic rings, one hydrogen bond acceptor, and one hydrophobic region (AAAHR). nih.gov These models are then used as 3D queries to screen large chemical databases for new potential hits. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, which include methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activities. tandfonline.comfrontiersin.org For quinazoline-based EGFR inhibitors, 3D-QSAR models have been developed with strong predictive power. frontiersin.org Contour maps generated from these analyses provide crucial insights into the SAR, indicating regions where bulky, electron-donating, or hydrophobic groups would be favorable or unfavorable for activity, thus guiding the strategic modification of the quinazoline scaffold to enhance inhibitory potential. frontiersin.org

Investigation of Selectivity Profiles for Different Biological Targets

The strategic modification of the quinazoline scaffold is a cornerstone of medicinal chemistry, aimed at achieving desired potency and selectivity for specific biological targets. The substitution pattern on the quinazoline ring system plays a pivotal role in defining the pharmacological profile of the resulting analogues. Investigations into how different functional groups at various positions of the quinazoline core influence interactions with a range of biological targets, such as enzymes and receptors, are crucial for the development of targeted therapies.

The selectivity of a compound is a critical attribute, determining its therapeutic window and potential for off-target effects. For quinazoline derivatives, selectivity is often assessed by comparing the inhibitory activity against a primary target versus a panel of related or unrelated biological molecules. The following studies on analogues featuring substitutions at key positions, including those analogous to the 7-bromo and 8-methyl positions, provide insights into the structural determinants of selectivity.

Kinase Selectivity

Quinazoline derivatives are well-known inhibitors of various protein kinases, and their selectivity is a major focus of research. For instance, studies on 6-bromo quinazoline derivatives have shed light on the impact of substitutions at the C2 and C4 positions on their selectivity for cancer-related kinases. One study explored a series of 6-bromo-2-thiol-quinazoline-4(3H)-one derivatives and evaluated their antiproliferative activity against different cancer cell lines, which is often linked to kinase inhibition. The results indicated that the nature of the substituent at the 2-thiol position significantly influences cytotoxic potency and selectivity. For example, compound 8a , with an aliphatic linker at this position, demonstrated potent activity against MCF-7 and SW480 cancer cell lines, with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov Notably, this compound showed a degree of selectivity for cancer cells over normal MRC-5 cell lines (IC50 = 84.20 µM). nih.gov This suggests that the quinazoline scaffold can be tuned to selectively target cancer cells.

| Compound | Substitution Pattern | MCF-7 IC50 (µM) | SW480 IC50 (µM) | MRC-5 IC50 (µM) | Selectivity (MRC-5/MCF-7) |

|---|---|---|---|---|---|

| 8a | 6-Bromo, 2-aliphatic linker | 15.85 | 17.85 | 84.20 | 5.31 |

In another example, the selectivity of quinazolinone-containing fragments was investigated against activin receptor-like kinase-2 (ALK2). The study revealed that subtle changes in the substitution pattern could lead to significant differences in potency and selectivity. While not direct analogues of 7-bromo-2,4-dichloro-8-methylquinazoline, these findings underscore the principle that modifications across the quinazoline core are critical for achieving a desired selectivity profile against different kinase targets.

Cholinesterase Selectivity

The versatility of the quinazoline scaffold extends to targets beyond kinases, such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. A study on a series of 2,4-disubstituted quinazoline derivatives revealed potent and selective inhibitory activities against butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). nih.gov For instance, compound 6f from this series exhibited an IC50 value of 0.52 µM against BuChE, while showing significantly weaker inhibition of AChE. nih.gov This high selectivity is a desirable characteristic for potential therapeutic agents targeting BuChE.

| Compound | Substitution Pattern | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|---|

| 6f | 2,4-disubstituted quinazoline | 0.52 | > 100 | > 192 |

| 6h | 2,4-disubstituted quinazoline | 6.74 | > 100 | > 14.8 |

| 6j | 2,4-disubstituted quinazoline | 3.65 | > 100 | > 27.4 |

The detailed research findings from these studies on analogous compounds highlight the profound impact of the substitution patterns on the selectivity profiles of quinazoline derivatives. The strategic placement of different chemical moieties allows for the fine-tuning of their interactions with various biological targets, paving the way for the development of more specific and effective therapeutic agents.

Emerging Applications in Materials Science and Advanced Analytical Chemistry

Optoelectronic Properties and Applications as Chromophores and Fluorophores

There is currently no available scientific literature detailing the optoelectronic properties of 7-Bromo-2,4-dichloro-8-methylquinazoline.

Development as Molecular Probes for Biological Systems (Non-Therapeutic)

Utility in Advanced Analytical Methods and Separations

There is no information available on the application of this compound in advanced analytical methodologies, such as chromatography, electrophoresis, or as a reagent in specific detection techniques.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Complex Quinazoline (B50416) Architectures

The synthesis of quinazoline derivatives has evolved significantly, yet the demand for more efficient, cost-effective, and environmentally friendly methods persists. organic-chemistry.org Future work on 7-Bromo-2,4-dichloro-8-methylquinazoline and its analogues should focus on developing novel synthetic strategies. Researchers are increasingly looking beyond traditional methods to employ modern catalytic systems.

Key areas for development include:

Catalyst Innovation : Exploring the use of inexpensive and sustainable catalysts, such as those based on copper and iron, can offer greener alternatives to precious metal catalysts like palladium and rhodium. organic-chemistry.org For instance, copper-catalyzed cascade reactions have been shown to efficiently produce quinazolines from readily available starting materials. organic-chemistry.org

C-H Activation : Direct C-H bond activation and functionalization represent a powerful, atom-economical approach to building complex quinazoline structures. organic-chemistry.org Developing methods to selectively functionalize the quinazoline core of the title compound could rapidly generate diverse libraries of new derivatives for screening.

Flow Chemistry and Microwave-Assisted Synthesis : These technologies can accelerate reaction times, improve yields, and enhance safety and scalability. Microwave-promoted reactions, for example, have been used for the rapid synthesis of functionalized quinazolines. organic-chemistry.org

A comparison of potential synthetic approaches is summarized below:

| Synthetic Approach | Advantages | Challenges | Relevant Research |

| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Use of expensive/toxic metals, catalyst poisoning | organic-chemistry.orgresearchgate.net |

| C-H Functionalization | Atom economy, reduced waste | Regioselectivity control, harsh reaction conditions | organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability, specialized equipment required | organic-chemistry.org |

| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup cost, potential for clogging | nih.gov |

Integration of Advanced Computational and High-Throughput Experimental Methodologies

The synergy between computational modeling and experimental screening is revolutionizing drug discovery. researchgate.net For this compound, integrating these methodologies can accelerate the identification of promising derivatives and elucidate their mechanisms of action.

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can reliably predict the efficacy of quinazoline derivatives as inhibitors of specific biological targets, such as the Epidermal Growth Factor Receptor (EGFR). frontiersin.org These models help identify key structural features essential for activity. frontiersin.orgnih.gov

Molecular Docking and Dynamics Simulations : These tools are invaluable for predicting how quinazoline derivatives bind to target proteins, revealing key interactions and guiding the design of more potent and selective compounds. nih.govnih.gov Molecular dynamics can further explore the stability of these interactions over time. frontiersin.org

High-Throughput Screening (HTS) : HTS allows for the rapid testing of large libraries of compounds. nih.gov Combining HTS with computational pre-screening can focus experimental efforts on the most promising candidates, saving time and resources. nih.gov Quantitative HTS (qHTS) further refines this process by testing compounds in titration to reduce false positives. nih.gov

Exploration of Untapped Biological Target Classes and Novel Mechanistic Pathways

Quinazoline derivatives are known to interact with a variety of biological targets. nih.gov While much research has focused on established targets like tyrosine kinases (e.g., EGFR), there is vast potential in exploring new biological space. mdpi.com The unique substitution pattern of this compound—with bromo, chloro, and methyl groups—may confer novel activities. frontiersin.orgnih.gov

Promising avenues for exploration include:

Immune Checkpoint Inhibition : Recent studies have reported novel quinazoline derivatives as inhibitors of immune checkpoints like IDO1 and PD-L1, suggesting a role in immuno-oncology. nih.gov

Enzyme Inhibition beyond Kinases : Quinazolines have shown inhibitory activity against other enzyme classes, including dihydrofolate reductase, poly-(ADP-ribose)-polymerase (PARP), and topoisomerase. nih.gov Investigating the effect of the title compound on these and other enzymes, such as histone deacetylases (HDACs), could reveal new therapeutic applications. mdpi.com

Modulation of Protein-Protein Interactions : Many cellular processes are governed by protein-protein interactions, which represent a challenging but rewarding class of drug targets. The rigid quinazoline scaffold could serve as a valuable template for designing molecules that disrupt these interactions.

| Potential Target Class | Therapeutic Area | Example Quinazoline Activity |

| Tyrosine Kinases (EGFR, VEGFR) | Cancer | Approved drugs like Gefitinib, Erlotinib nih.govnih.gov |

| PARP | Cancer | Inhibition of DNA repair mechanisms nih.gov |

| Tubulin Polymerization | Cancer | Disruption of microtubule formation nih.govmdpi.com |

| Immune Checkpoints (IDO1, PD-L1) | Immuno-oncology | Inhibition of tumor immune evasion nih.gov |

| Histone Deacetylases (HDACs) | Cancer, Inflammation | Modulation of gene expression mdpi.com |

Rational Design of Highly Selective and Mechanistically Understood Quinazoline-Based Research Tools

A significant challenge in drug development is achieving target selectivity to minimize off-target effects. mdpi.com The rational design of derivatives based on this compound can lead to highly selective chemical probes. These probes are crucial for dissecting biological pathways and validating new drug targets.

The design process should incorporate:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the substituents on the quinazoline ring is fundamental to understanding how structural changes affect biological activity and selectivity. nih.gov For example, studies have shown that halogen atoms at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov

Pharmacophore-Based Design : By identifying the essential structural features (pharmacophore) required for binding to a specific target, new molecules with improved properties can be designed. researchgate.net

Mechanism of Action Studies : Once a potent compound is identified, detailed biochemical and cellular assays are needed to confirm its mechanism of action. This includes target engagement studies, pathway analysis, and investigation of downstream effects. nih.gov

Investigation of Conformational Flexibility and Dynamic Behavior of Quinazoline Derivatives

The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. While the quinazoline core is rigid, the substituents attached to it can exhibit significant conformational flexibility. Understanding this dynamic behavior is key to optimizing drug-target interactions.

Future studies should employ:

Advanced NMR Spectroscopy : Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide experimental insights into the solution-state conformation of quinazoline derivatives.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of these molecules in a simulated physiological environment, revealing conformational preferences and how they interact with their biological targets over time. nih.gov This can highlight the importance of specific conformations, such as a U-shaped conformation, for binding to certain enzymes. nih.gov

Synergistic Computational and Experimental Approaches : Combining computational predictions with experimental data from techniques like X-ray crystallography provides a comprehensive understanding of the molecule's structure and dynamics, guiding further design efforts. acs.org

Q & A

Basic: What are the critical considerations for synthesizing 7-Bromo-2,4-dichloro-8-methylquinazoline with high purity?

Answer:

Synthesis requires precise control of halogenation and methylation steps. Key steps include:

- Halogenation Sequence : Bromine and chlorine substituents are introduced via electrophilic aromatic substitution (EAS). Nitration (HNO₃/H₂SO₄) or sulfonation may precede halogenation to direct substituents to specific positions .

- Methylation : Use alkylating agents like (CH₃)₂SO₄ under basic conditions (e.g., K₂CO₃ in DMF) to install the methyl group at position 8 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥97% purity. Monitor purity via HPLC or TLC .

Basic: How should researchers safely handle and store this compound?

Answer:

- Storage : Store in airtight containers at 2–8°C, away from heat and moisture. Use desiccants to prevent hydrolysis of halogens .

- Handling : Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. Neutralize spills with sodium bicarbonate before disposal .

Advanced: What spectroscopic methods are most effective for confirming the molecular structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm for CH₃) and aromatic protons (δ 7.5–8.5 ppm). Coupling patterns distinguish adjacent halogens .

- X-ray Crystallography : Resolve spatial arrangement of substituents. Halogens exhibit distinct electron density maps .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₅BrCl₂N₂) with <2 ppm error .

Advanced: How can researchers resolve contradictions in kinetic data for halogen displacement reactions in quinazoline derivatives?

Answer:

- Control Variables : Standardize solvent polarity (e.g., DMF vs. THF), temperature (±0.5°C), and nucleophile concentration .

- Competitive Experiments : Compare reactivity of Br vs. Cl at positions 2, 4, and 7 using KI/NaI. Track intermediates via LC-MS .

- Computational Modeling : Apply DFT (e.g., Gaussian) to calculate activation energies and identify steric/electronic barriers .

Advanced: What strategies optimize regioselectivity during functionalization of this compound?

Answer:

- Directing Groups : Introduce temporary groups (e.g., -NO₂) to steer electrophiles to desired positions. Remove post-functionalization .

- Metal Catalysis : Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for C–C bond formation at brominated positions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at electron-deficient sites .

Basic: What are the best practices for analyzing byproducts in this compound synthesis?

Answer:

- LC-MS/MS : Detect trace impurities (e.g., dehalogenated or methyl-migration products) with MRM transitions .

- Isolation via Prep-HPLC : Separate byproducts using C18 columns (acetonitrile/water + 0.1% formic acid) for structural elucidation .

Advanced: How can researchers design experiments to study the compound’s reactivity under physiological pH conditions?

Answer:

- Buffered Solutions : Prepare phosphate buffers (pH 5.0–7.4) and monitor degradation via UV-Vis (λ = 270–300 nm for quinazolines) .

- Stability Testing : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage. Quantify decomposition with qNMR .

Advanced: What computational tools predict the biological interactions of this compound?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using PDB structures. Prioritize binding poses with ΔG < -8 kcal/mol .

- Pharmacophore Modeling (MOE) : Identify essential halogen and methyl interactions for activity .

Basic: How should researchers validate the purity of this compound batches?

Answer:

- Triangulation : Combine HPLC (≥95% peak area), elemental analysis (<0.3% deviation for C/H/N), and ¹H NMR (integration ratios) .

Advanced: What mechanistic insights explain the compound’s resistance to nucleophilic aromatic substitution (NAS) at certain positions?

Answer:

- Steric Hindrance : The 8-methyl group creates a barrier to attack at adjacent positions (e.g., C7) .

- Electronic Effects : Electron-withdrawing Cl at C2/C4 deactivates the ring, except at C7-Br, where resonance stabilization lowers activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.